molecular formula C16H21N3O3S B10982923 1-methyl-N-(1-(methylsulfonyl)piperidin-4-yl)-1H-indole-2-carboxamide

1-methyl-N-(1-(methylsulfonyl)piperidin-4-yl)-1H-indole-2-carboxamide

Cat. No.: B10982923
M. Wt: 335.4 g/mol
InChI Key: KUOJWLFLGQJKCS-UHFFFAOYSA-N
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Description

1-methyl-N-(1-(methylsulfonyl)piperidin-4-yl)-1H-indole-2-carboxamide is a complex organic compound that features a piperidine ring, an indole moiety, and a sulfonyl group

Preparation Methods

The synthesis of 1-methyl-N-(1-(methylsulfonyl)piperidin-4-yl)-1H-indole-2-carboxamide involves multiple steps, starting from readily available precursors. The synthetic route typically includes:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate amines and carbonyl compounds.

    Introduction of the Methylsulfonyl Group: This step involves the sulfonylation of the piperidine ring using reagents like methylsulfonyl chloride.

    Construction of the Indole Moiety: The indole ring can be synthesized via Fischer indole synthesis or other methods involving the cyclization of phenylhydrazines with ketones.

    Coupling Reactions: The final step involves coupling the piperidine and indole moieties through amide bond formation using coupling reagents like EDCI or DCC.

Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often employing continuous flow chemistry techniques.

Chemical Reactions Analysis

1-methyl-N-(1-(methylsulfonyl)piperidin-4-yl)-1H-indole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the carbonyl groups to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the sulfonyl group, using nucleophiles like amines or thiols.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Scientific Research Applications

1-methyl-N-(1-(methylsulfonyl)piperidin-4-yl)-1H-indole-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders and inflammation.

    Biological Research: It is used in studies investigating the interactions of indole derivatives with biological targets, such as enzymes and receptors.

    Chemical Biology: The compound serves as a tool for probing biological pathways and mechanisms, especially those involving sulfonyl-containing molecules.

    Industrial Applications: It is explored for its potential use in the synthesis of advanced materials and as a precursor for other complex organic compounds.

Mechanism of Action

The mechanism of action of 1-methyl-N-(1-(methylsulfonyl)piperidin-4-yl)-1H-indole-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety is known to interact with various biological targets, potentially modulating their activity. The sulfonyl group can enhance the compound’s binding affinity and specificity through hydrogen bonding and electrostatic interactions. The piperidine ring may contribute to the compound’s overall stability and bioavailability.

Comparison with Similar Compounds

1-methyl-N-(1-(methylsulfonyl)piperidin-4-yl)-1H-indole-2-carboxamide can be compared with other similar compounds, such as:

    1-methyl-N-(1-(methylsulfonyl)piperidin-4-yl)-1H-imidazole-4-sulfonamide: This compound features an imidazole ring instead of an indole ring, which may alter its biological activity and chemical properties.

    1-methyl-N-(1-(methylsulfonyl)piperidin-4-yl)-1H-1,2,3-triazole-4-carboxamide:

    1-methyl-N-(1-(methylsulfonyl)piperidin-4-yl)-1H-pyrrole-2-carboxamide: The pyrrole ring provides different electronic and steric properties compared to the indole ring, influencing the compound’s interactions with biological targets.

Properties

Molecular Formula

C16H21N3O3S

Molecular Weight

335.4 g/mol

IUPAC Name

1-methyl-N-(1-methylsulfonylpiperidin-4-yl)indole-2-carboxamide

InChI

InChI=1S/C16H21N3O3S/c1-18-14-6-4-3-5-12(14)11-15(18)16(20)17-13-7-9-19(10-8-13)23(2,21)22/h3-6,11,13H,7-10H2,1-2H3,(H,17,20)

InChI Key

KUOJWLFLGQJKCS-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C=C1C(=O)NC3CCN(CC3)S(=O)(=O)C

Origin of Product

United States

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